molecular formula C19H19NO4 B13775048 D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester CAS No. 64286-80-2

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester

Cat. No.: B13775048
CAS No.: 64286-80-2
M. Wt: 325.4 g/mol
InChI Key: XCGDYLANQZQVNE-QGZVFWFLSA-N
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Description

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.364 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biochemical applications.

Preparation Methods

The synthesis of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester typically involves the reaction of D-phenylalanine with benzyl chloroformate to form N-benzyloxycarbonyl-D-phenylalanine. This intermediate is then reacted with vinyl alcohol to produce the vinyl ester . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process.

Chemical Reactions Analysis

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester undergoes various chemical reactions, including:

Scientific Research Applications

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes like proteases, which catalyze the hydrolysis of the ester bond. This interaction can lead to the formation of various bioactive peptides and other products .

Comparison with Similar Compounds

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its vinyl ester group, which provides distinct reactivity and potential for various chemical transformations.

Properties

CAS No.

64286-80-2

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1

InChI Key

XCGDYLANQZQVNE-QGZVFWFLSA-N

Isomeric SMILES

C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C=COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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